methyl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate
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Overview
Description
Methyl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with a 4-chlorophenyl group and a methyl ester moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a strong acid catalyst, such as sulfuric acid.
Substitution with 4-Chlorophenyl Group: The chromen-2-one intermediate is then subjected to a Friedel-Crafts acylation reaction with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the resulting compound with methyl 2-bromoacetate under basic conditions, typically using a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the chromen-2-one core, forming carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, methyl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential bioactivity. It has shown promise in preliminary studies as an anti-inflammatory and antioxidant agent. Researchers are exploring its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is being evaluated for its efficacy in treating conditions such as cancer, due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications, including the production of high-performance materials.
Mechanism of Action
The mechanism of action of methyl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate involves its interaction with specific molecular targets. It is believed to exert its effects by:
Inhibiting Enzymes: The compound can inhibit enzymes such as cyclooxygenase (COX), reducing the production of pro-inflammatory mediators.
Modulating Pathways: It may modulate signaling pathways involved in cell growth and apoptosis, contributing to its potential anti-cancer properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-chlorophenoxy)propanoate: Similar in structure but lacks the chromen-2-one core.
Methyl 3-(4-chlorophenyl)propanoate: Contains a similar aromatic ring but differs in the ester linkage and overall structure.
Uniqueness
Methyl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate is unique due to its combination of a chromen-2-one core with a 4-chlorophenyl group and a methyl ester moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H17ClO5 |
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Molecular Weight |
372.8 g/mol |
IUPAC Name |
methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-6-yl]oxypropanoate |
InChI |
InChI=1S/C20H17ClO5/c1-11-16-10-15(25-12(2)19(22)24-3)8-9-17(16)26-20(23)18(11)13-4-6-14(21)7-5-13/h4-10,12H,1-3H3 |
InChI Key |
WMTSUBVQIXBKEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(C)C(=O)OC)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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